IMMH001

S1P1 Agonist Autoimmune Disease Safety Pharmacology

IMMH001 is an orally active S1P1 agonist prodrug, converted in vivo to active (S)-IMMH001-P. It offers superior safety and selectivity over fingolimod by avoiding S1P3-mediated cardiovascular effects. Validated in rat CIA and AA models (0.3–2.4 mg/kg oral), it reduces joint damage and cytokines IL-1β, IL-5, IL-18, IP10, CCL3, CCL5. Ideal for arthritis research, S1P1 pathway studies, and prodrug activation models.

Molecular Formula C23H28N2O3
Molecular Weight 380.5 g/mol
Cat. No. B11929217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIMMH001
Molecular FormulaC23H28N2O3
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCCCC1=NC(=CO1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCC(CO)(CO)N
InChIInChI=1S/C23H28N2O3/c1-2-3-22-25-21(14-28-22)20-10-8-19(9-11-20)18-6-4-17(5-7-18)12-13-23(24,15-26)16-27/h4-11,14,26-27H,2-3,12-13,15-16,24H2,1H3
InChIKeySJXISVAGHMLUDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IMMH001 (SYL930): An Orally Active S1P1 Receptor Agonist Prodrug for Autoimmune Disease Research


IMMH001, also known as SYL930, is a synthetic organic prodrug that functions as a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist [1]. It was designed as an immunomodulator for the treatment of autoimmune diseases [2]. Upon oral administration, IMMH001 is metabolized in vivo by sphingosine kinases 1 and 2 (SphK1, SphK2) to generate its active monophosphate ester, (S)-IMMH001-P, which is the entity responsible for engaging the S1P1 receptor [3].

Why Substituting IMMH001 with Another S1P1 Agonist Can Compromise Research Outcomes


While numerous S1P receptor modulators share a common binding site and mechanism of action [1], they exhibit significant heterogeneity in their pharmacokinetic profiles, receptor subtype selectivity, and downstream signaling biases [2]. These differences can profoundly impact in vivo efficacy, safety, and experimental reproducibility. For instance, early-generation compounds like fingolimod are linked to cardiovascular side effects due to S1P3 receptor activation [3]. Consequently, assuming that one S1P1 agonist can be directly substituted for another without considering its specific molecular attributes—such as its phosphorylation rate, structural rigidity, or unique immunomodulatory profile—can lead to divergent or misleading results, particularly in complex disease models.

Quantitative Differentiation of IMMH001: Evidence for Sourcing and Experimental Design


Superior Safety and Activity Profile Compared to First-in-Class S1P Modulator Fingolimod

In comprehensive structure-activity relationship (SAR) studies, IMMH001 demonstrated a superior safety and activity profile when compared directly to the first-in-class S1P modulator, fingolimod (FTY720). The study's authors explicitly state that IMMH001 showed 'superior safety and activity compared with FTY720,' which was a key factor in its advancement to a Phase I clinical trial [1]. This improvement is attributed to the compound's enhanced S1P1 selectivity, mitigating off-target effects like bradycardia associated with S1P3 activation by fingolimod [2].

S1P1 Agonist Autoimmune Disease Safety Pharmacology

Validated In Vivo Efficacy in Multiple Rheumatoid Arthritis Models at Low Doses

In a study investigating the potential of IMMH001 for treating rheumatoid arthritis (RA), the compound was evaluated in two established rat models: adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA). Orally administered IMMH001 at doses ranging from 0.3 to 2.4 mg/kg, twice weekly, significantly inhibited the progression of RA. This included quantifiable reductions in hind paw swelling and arthritic index, which resulted in a decreased pathological score [1]. The study further demonstrated that IMMH001 markedly decreased the release of proinflammatory cytokines and chemokines from the damaged joints, directly correlating with the observed clinical improvement [2].

Rheumatoid Arthritis In Vivo Pharmacology Disease Model

Distinct Structural Scaffold and Prodrug Activation Kinetics Differentiate IMMH001

IMMH001 possesses a unique structural design that differentiates it from other S1P1 agonists. It retains the polar head group of fingolimod but incorporates a rigid tri-aromatic system, which is critical for its activity and selectivity [1]. As a prodrug, it requires phosphorylation by SphK1 and SphK2 to become active [2]. A key discovery from SAR studies is that the pro-R hydroxymethyl group in its head-piece sterically hinders the phosphorylation of the pro-S hydroxymethyl by the kinase, a finding that guided the design of second-generation analogues with improved phosphorylation rates [3]. The analogues showed higher phosphorylation rates in human blood than IMMH001 itself, indicating a potential pathway for further optimization [4].

Prodrug Design Phosphorylation Kinetics S1P1 Agonist

Optimal Research Applications for IMMH001 Based on Validated Evidence


Preclinical Autoimmune Disease Modeling, Particularly Rheumatoid Arthritis

Leverage the robust in vivo efficacy data established in rat adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA) models [1]. IMMH001's ability to significantly reduce joint damage and proinflammatory cytokine release at low oral doses (0.3–2.4 mg/kg) makes it an ideal tool compound for investigating S1P1-mediated immunomodulation in arthritis and for benchmarking novel therapeutic candidates in these validated models.

Comparative Pharmacology and Safety Profiling Against First-Generation S1P Modulators

Use IMMH001 as a refined, next-generation comparator in studies assessing the therapeutic index of new S1P receptor agonists. Its documented superior safety and activity profile compared to fingolimod [2] provides a critical benchmark for evaluating improved selectivity and reduced cardiovascular liabilities in novel compounds targeting the same pathway.

Investigation of S1P1-Mediated Lymphocyte Trafficking and Cytokine Release

Employ IMMH001 in fundamental immunology research to study the specific role of S1P1 in lymphocyte egress from secondary lymphoid organs [3]. Its validated effect on modulating specific proinflammatory cytokines and chemokines (IL-1β, IL-5, IL-18, IP10, CCL3, CCL5) [4] makes it a precise tool for dissecting S1P1-dependent signaling pathways in immune cell regulation, distinct from compounds with broader S1P receptor activity.

Prodrug Design and Pharmacokinetic Studies

Utilize IMMH001 as a model compound in studies focused on prodrug activation and metabolic engineering. The detailed characterization of its phosphorylation by SphK1 and SphK2, and the identified steric hindrance at the pro-R hydroxymethyl group [5], offer a valuable system for teaching and investigating the principles of kinase-mediated prodrug conversion and for developing analogues with improved pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for IMMH001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.